
2-(3-Bromo-5-chlorophenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chlorophenyl)ethanamine can be achieved through several methods. One common approach involves the nitration of a precursor compound, followed by the conversion of the nitro group to an amine and subsequent bromination . Another method includes the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with a dilute acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-5-chlorophenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents like lithium tetrahydridoaluminate, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted amines.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-5-chlorophenyl)ethanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Employed in studies involving biological pathways and interactions.
Industry: Utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-5-chlorophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, such as the serotonergic, dopaminergic, and noradrenergic systems, influencing the release and uptake of neurotransmitters . This interaction can lead to various biological effects, including potential antidepressant activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(3-Bromo-5-chlorophenyl)ethanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine atoms makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C8H9BrClN |
|---|---|
Molekulargewicht |
234.52 g/mol |
IUPAC-Name |
2-(3-bromo-5-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5H,1-2,11H2 |
InChI-Schlüssel |
IJAULNMYVSGXQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1Cl)Br)CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



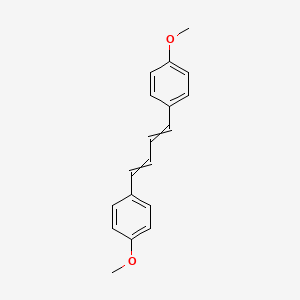
![2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-amine](/img/structure/B13650821.png)
![tert-butyl N-[4,4-dimethyl-1-(2-oxoethyl)cyclohexyl]carbamate](/img/structure/B13650823.png)
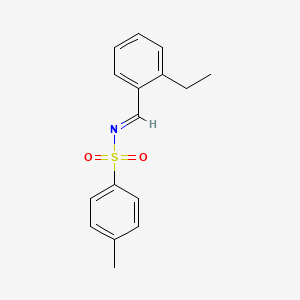
![Ethyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13650827.png)

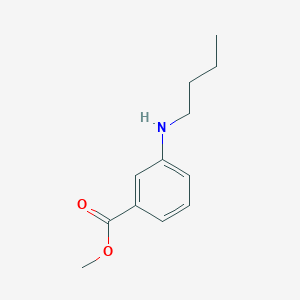

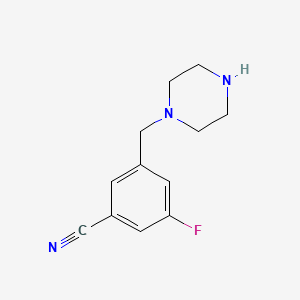
![6-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B13650838.png)
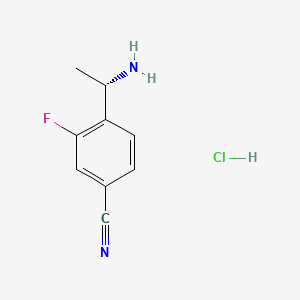

![3-Chloro-1H-pyrazolo[3,4-c]pyridazine](/img/structure/B13650879.png)
